molecular formula C17H25NO7S B190631 Atropine sulfate CAS No. 55-48-1

Atropine sulfate

Cat. No.: B190631
CAS No.: 55-48-1
M. Wt: 387.4 g/mol
InChI Key: VJFQPODMEGSXHC-ZZJGABIISA-N
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Description

Atropine sulfate is a tropane alkaloid derived from plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Mandragora officinarum (mandrake). It is a racemic mixture of d-hyoscyamine and l-hyoscyamine, with only l-hyoscyamine being pharmacologically active . This compound is commonly used in medicine as an antimuscarinic agent to treat various conditions, including bradycardia, organophosphate poisoning, and to reduce salivation during surgery .

Scientific Research Applications

Atropine sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of the parasympathetic nervous system and muscarinic receptors.

    Medicine: Used to treat bradycardia, organophosphate poisoning, and to reduce salivation during surgery.

    Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

Atropine is a competitive antagonist of acetylcholine at the muscarinic receptors. It reverses the excessive parasympathetic stimulation that results from inhibition of acetylcholinesterase .

Safety and Hazards

Atropine sulfate is fatal if swallowed or inhaled . It is advised to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Future therapies must be designed for improvement of the symptoms of dry eyes and dry mouth, extraglandular disease, and fatigue and cognitive deficits . Innovative directions involving interactions with neuroscientists and neuropsychiatrists together or combined with new immune targeting may hold promise for better treating pSS .

Preparation Methods

Synthetic Routes and Reaction Conditions: Atropine sulfate can be synthesized through a one-pot process involving the reaction of acetyltropoyl chloride with tropine, followed by treatment with an acid to form atropine . Another method involves the reaction of alpha-formoxyl phenylacetic acid tropeine with potassium borohydride in the presence of alcohol and chloroform, followed by crystallization and purification steps .

Industrial Production Methods: Industrial production of this compound often involves the extraction of hyoscyamine from plant sources, followed by racemization to produce atropine. The extracted hyoscyamine is dissolved in acetone, decolorized with activated carbon, and then treated with acid to form hyoscyamine sulfate. This is then racemized by heating, followed by crystallization and purification to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Atropine sulfate undergoes various chemical reactions, including:

    Hydrolysis: Atropine can be hydrolyzed to tropine and tropic acid.

    Oxidation: Atropine can be oxidized to form tropinone.

    Substitution: Atropine can undergo substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Substitution: Reagents like phenylacetyl chloride can be used for substitution reactions.

Major Products:

    Hydrolysis: Tropine and tropic acid.

    Oxidation: Tropinone.

    Substitution: Various substituted tropane derivatives.

Comparison with Similar Compounds

  • Scopolamine
  • Anisodamine
  • Anisodine
  • Tiotropium

Atropine sulfate stands out for its versatility and effectiveness in treating a variety of medical conditions, making it an invaluable compound in both clinical and research settings.

Properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t13-,14+,15?,16?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFQPODMEGSXHC-ZZJGABIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2472-17-5, 55-48-1
Record name Atropine, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002472175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atropine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.214
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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